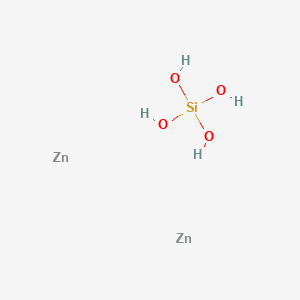

Silicic acid (H4SiO4), zinc salt (1:2)

Descripción general

Descripción

Silicic acid (H4SiO4), zinc salt (1:2) is a scientific compound. Silicic acids can be made by acidifying certain silicate salts in an aqueous solution, such as sodium silicate . They lose water when heated and create silica gel . Silicon exists largely in the seas as orthosilicic acid (H4SiO4), and its biogeochemical cycle is governed by a kind of algae known as “diatoms” .

Synthesis Analysis

Silicic acid can be synthesized by reacting calcium hydroxide with silicic acid. The reaction produces calcium silicate, which is then converted to the calcium salt by adding hydrochloric acid. The resulting compound is then purified by filtration and drying.Molecular Structure Analysis

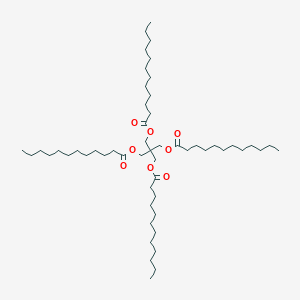

The molecular structure of Silicic acid (H4SiO4), zinc salt (1:2) is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

Silicic acids can be seen as hydrated forms of silica, namely 2 H2xSiOx+2 = SiO2· (H2O)x. Indeed, in concentrated solutions, silicic acids generally polymerize and condense, and ultimately degrade to silicon dioxide and water .Physical And Chemical Properties Analysis

The specific gravity of Silicic acid (H4SiO4), zinc salt (1:2) was 4.103. Its melting point is 1,512 °c. It is soluble in hydrofluoric acid, but insoluble in water and dilute acid .Aplicaciones Científicas De Investigación

Adsorption and Polymerization on Ferrihydrite : Silicic acid significantly affects the properties of iron oxide surfaces in aquatic systems. Its adsorption onto ferrihydrite involves both adsorption and polymerization, impacting the adsorption of anionic species like arsenic oxyanions (Swedlund, 1999).

Biological and Therapeutic Effects : Silicic acid plays roles in bone mineralization, collagen synthesis, and potentially in atherosclerosis and Alzheimer's disease. Its bioavailable form is significant for both humans and animals (Jurkić et al., 2013).

Silicate Analysis in Saline Lakes : Investigating the reactive silicate in saline lakes reveals challenges in measuring silicic acid due to salt interference, impacting the reliability of data in high Total Dissolved Solids (TDS) waters (Toxey et al., 1997).

Thermochemistry of Deprotonation : Research on the thermochemistry of silicate anions emphasizes the importance of solvation effects in quantum chemical calculations for accurate prediction of silicate anions in aqueous solutions (Sefcik & Goddard, 2001).

Use in Cement Systems : Zinc hydrosilicates synthesized from zinc acetate and silicic acid show potential as nanomodifiers in cement systems, with implications for material stability and shelf life (Grishina & Korolev, 2016).

Effects on Plant Pathogens : Silicic acid has been shown to reduce the severity of pathogens like yellow Sigatoka on banana plants, suggesting its potential in integrated pest management (Freitas et al., 2017).

Silicic Acid in Sol-Gel Polymerization : The polymerization of silicic acid molecules in the sol-gel process involves various condensation mechanisms, contributing to the understanding of polymerization dynamics (Martin & Garofalini, 1994).

Silicic Acid in Nutrient Solutions and Plant Growth : Studies have explored the impact of silicic acid on plant growth and stress resistance, including alleviating salt stress in sunflower and improving wheat yield in silty loam soil (Ebrahimian & Bybordi, 2011; Abro et al., 2009).

Safety And Hazards

Silicic acid (H4SiO4), zinc salt (1:2), arsenic and manganese-doped is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Propiedades

IUPAC Name |

silicic acid;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O4Si.2Zn/c1-5(2,3)4;;/h1-4H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWOWCJDIGPUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

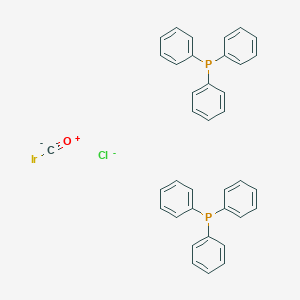

O[Si](O)(O)O.[Zn].[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O4SiZn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Silicic acid (H4SiO4), zinc salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Silicic acid;ZINC | |

CAS RN |

13597-65-4 | |

| Record name | Zinc silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), zinc salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)